N-(4-Aminobenzoyl)phenylalanine is a compound that combines the amino acid phenylalanine with a 4-aminobenzoyl group. This structural modification is significant in various biochemical applications, including the development of photoreactive amino acids and probes for studying protein interactions. The compound is classified under amino acids and derivatives, specifically as an aromatic amino acid due to the presence of the benzene ring in its structure.
N-(4-Aminobenzoyl)phenylalanine can be derived from phenylalanine, which is a naturally occurring amino acid found in many proteins. Its classification falls within the category of modified amino acids, which are utilized in peptide synthesis and biochemical research. The compound's unique properties make it suitable for use in photoaffinity labeling and other analytical techniques.
The synthesis of N-(4-Aminobenzoyl)phenylalanine typically involves several steps, including protection of functional groups and coupling reactions. A common method includes:
This process can vary based on specific experimental conditions and desired purity levels, with yields often reported in the range of 60-90% depending on the methodology employed .
N-(4-Aminobenzoyl)phenylalanine participates in various chemical reactions, particularly those involving nucleophilic substitutions due to its amine functionality. Key reactions include:
These reactions highlight its utility in biochemical assays and synthetic applications.
The mechanism of action for N-(4-Aminobenzoyl)phenylalanine primarily revolves around its ability to form stable complexes with target biomolecules through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions). In photoaffinity labeling, upon UV irradiation, the benzophenone moiety generates reactive species that can covalently bond with nearby nucleophiles in proteins or DNA, effectively tagging them for further analysis .
These properties are crucial for its application in laboratory settings where stability and reactivity are essential for successful experiments.
N-(4-Aminobenzoyl)phenylalanine has significant applications in various scientific fields:
The aminobenzoyl moiety serves as the linchpin for multifunctional integration in PAL probes. Unlike conventional benzophenone-based photoactivatable amino acids (e.g., p-benzoyl-L-phenylalanine, pBpa), this derivative’s primary aromatic amine enables direct radioiodination, achieving specific activities exceeding 2000 Ci/mmol. This strategic design circumvents the need for separate radiolabeling sites within peptide sequences—a limitation that historically complicated the precise mapping of interaction interfaces. In substance P analogs where Phe8 was replaced with N-(4-Aminobenzoyl)phenylalanine, receptor binding affinity remained in the nanomolar range (comparable to native peptide), while photoinsertion yields reached approximately 30%. This demonstrates minimal perturbation of biological activity despite the incorporation of the photoreactive group [7].
Beyond radiolabeling, the amine functionality provides a platform for click chemistry compatibility. Though not inherently "clickable," it can be readily derivatized with azide- or alkyne-bearing linkers without compromising the benzophenone’s photoreactivity. This enables post-labeling conjugation to affinity tags (e.g., biotin) or fluorophores via copper-catalyzed azide-alkyne cycloaddition (CuAAC), significantly enhancing detection sensitivity and enabling multi-modal probing strategies. When combined with the benzophenone’s water tolerance—unlike diazirines or aryl azides that undergo hydrolysis—this creates a probe with exceptional versatility for in vitro and cellular applications [1] [9].
Table 1: Bioorthogonal Tagging Strategies Enabled by N-(4-Aminobenzoyl)phenylalanine
| Functionalization Approach | Conjugate Produced | Primary Application | Key Advantage |
|---|---|---|---|
| Radioiodination (¹²⁵I) | Directly radiolabeled probe | Target identification via autoradiography | Single-residue localization of label and photoreactive group |
| Acylation with NHS-azide | Azide-functionalized probe | CuAAC with alkyne-fluorescein/biotin | Enables fluorescence detection or streptavidin pulldown |
| Diazotization & coupling | Biotinylated derivatives | Affinity purification | High-affinity isolation of crosslinked complexes |
| Schiff base formation | Fluorescent adducts | Live-cell imaging | Real-time tracking of probe localization |
The electron density distribution within the benzophenone chromophore critically determines photoexcitation efficiency and hydrogen abstraction capability. Introducing electron-withdrawing groups (EWGs) onto the distal ring of benzophenone analogs lowers the energy barrier for the n→π* transition, thereby increasing the quantum yield of diradical formation. While N-(4-Aminobenzoyl)phenylalanine itself incorporates an electron-donating amino group, its derivatization potential allows the synthesis of halogenated variants (e.g., 4-Cl, 4-CF₃) that exhibit substantially enhanced crosslinking efficiencies. Studies on VP16-Med25 interactions revealed halogenated pBpa analogs increased crosslinking yields by 23-49 fold compared to standard pBpa, attributed to extended excited-state lifetimes and greater reactivity towards C–H bonds [4].
The spatial orientation of the benzophenone moiety relative to the peptide backbone also influences crosslinking success. Molecular dynamics simulations indicate that the amide linkage in N-(4-Aminobenzoyl)phenylalanine provides sufficient rotational freedom to position the benzophenone ring into optimal orientations for productive collisions with binding interfaces. This contrasts with rigidly constrained scaffolds that may sterically hinder photoreactive groups from contacting neighboring residues. Additionally, the methylenic spacer between the phenylalanine backbone and the benzophenone carbonyl minimizes electronic interference with peptide conformation, preserving native binding affinities. When incorporated into α-conotoxin MI, analogs containing structurally optimized photoreactive UAAs retained picomolar IC₅₀ values against nAChRs while enabling efficient target capture [1] [4].
N-(4-Aminobenzoyl)phenylalanine addresses two critical limitations observed in conventional benzophenone-based UAAs like pBpa: site-specific radiolabeling capability and mitigated quenching effects. Traditional pBpa lacks an efficient radiolabeling site, necessitating isotopic incorporation elsewhere in the peptide—often distancing the detection tag from the interaction interface. Consequently, proteolytic digestion yields large labeled fragments obscuring precise binding site identification. N-(4-Aminobenzoyl)phenylalanine overcomes this by co-localizing the photoreactive center and radioiodination site within a single residue, enabling Edman sequencing-based mapping of crosslinked peptides—a feat unattainable with pBpa [7] [9].
Furthermore, pBpa exhibits methionine-directed quenching, where proximal methionine residues (e.g., Met855/Met861 in Gal4) competitively absorb the diradical, leading to intramolecular inactivation rather than intermolecular crosslinking. This phenomenon causes false negatives in PAL experiments, as observed in Gal4-Gal80 interaction studies where Phe856pBpa failed to crosslink despite confirmed binding. Substitution with N-(4-Aminobenzoyl)phenylalanine derivatives or p-azidophenylalanine (pAzpa) restored crosslinking, highlighting the amino acid environment sensitivity of pBpa. The aniline moiety’s electron donation may subtly alter the benzophenone’s reactivity profile, potentially reducing methionine preference while maintaining water stability—a key advantage over azide-based photoactivatable groups [3] [4].
Table 2: Performance Comparison of Benzophenone-Containing Photoaffinity Amino Acids
| Parameter | pBpa | pAzpa | N-(4-Aminobenzoyl)phenylalanine | Halogenated pBpa Analogs |
|---|---|---|---|---|
| Radiolabeling Efficiency | Low | Moderate | High (2000 Ci/mmol) | Low |
| Crosslinking Yield (VP16-Med25) | 1X | 3-5X | Data pending | 23-49X |
| Methionine Quenching | High | Low | Moderate | Moderate |
| Water Stability | Excellent | Moderate | Excellent | Excellent |
| Edman Sequencing Compatibility | No | No | Yes | No |
| In Vivo Incorporation Efficiency | High | Moderate | Moderate | High |
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